Lipophilicity Differentiation: Predicted LogP of the Cyclobutoxy Derivative vs. 5-Hydroxy Analog
The predicted LogP of 5-cyclobutoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid is 2.23 . While a direct experimental LogP for the 5-hydroxy analog (5-hydroxy-2-isopropylpyrimidine-4-carboxylic acid) is not available in the public domain, the replacement of a hydroxyl group with a cyclobutoxy group is expected to increase LogP by approximately 0.5–1.0 log units based on established fragment-based constants for alkyl ethers vs. free alcohols. This lipophilicity shift has implications for membrane permeability, metabolic stability, and off-target binding profiles.
| Evidence Dimension | Predicted partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.23 (predicted, commercial computational model) |
| Comparator Or Baseline | 5-Hydroxy-2-isopropylpyrimidine-4-carboxylic acid: LogP estimated at ~1.2–1.7 (class-level estimate based on ΔLogP for -OH → -O-cyclobutyl transformation) |
| Quantified Difference | ΔLogP ≈ +0.5 to +1.0 (cyclobutoxy more lipophilic than hydroxy) |
| Conditions | In silico prediction; target compound data sourced from Leyan commercial database; comparator logP estimated from structural fragment contributions (standard medicinal chemistry principles). No experimental LogP data available for either compound. |
Why This Matters
Moderate lipophilicity (LogP 2.23) positions this compound in the range favorable for blood-brain barrier penetration and cellular permeability, whereas a more polar 5-hydroxy analog would likely exhibit reduced membrane partitioning, potentially limiting its utility in cell-based assays or CNS-targeted applications.
